

physicochemical properties of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Cat. No.: B182131

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4,7-dichloro-1H-imidazo[4,5-d]pyridazine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-dichloro-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound of significant interest in medicinal chemistry. Its structural similarity to purines makes it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of **4,7-dichloro-1H-imidazo[4,5-d]pyridazine**, including its molecular structure, and predicted properties. This document also outlines general methodologies for the synthesis and characterization of related compounds, and discusses the potential biological significance of this chemical entity by examining the signaling pathways modulated by the broader class of imidazo[4,5-d]pyridazine derivatives.

Introduction

The imidazo[4,5-d]pyridazine ring system is a purine analog that has garnered considerable attention in the field of drug discovery. The replacement of the pyrimidine ring in purines with a pyridazine ring offers a unique scaffold for the design of molecules with diverse biological activities. Among the derivatives of this heterocyclic system, **4,7-dichloro-1H-imidazo[4,5-d]pyridazine** serves as a crucial intermediate in the synthesis of a variety of substituted

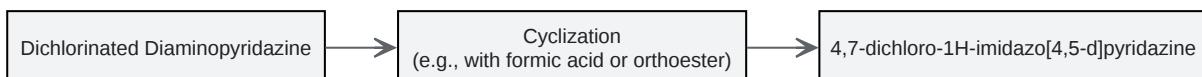
imidazo[4,5-d]pyridazines.^[1] These subsequent molecules have been explored for their potential as anticancer, antiviral, and kinase-inhibiting agents.^{[2][3]} A thorough understanding of the physicochemical properties of the parent dichloro-compound is essential for the efficient design, synthesis, and development of new drug candidates.

Physicochemical Properties

A summary of the available quantitative data for **4,7-dichloro-1H-imidazo[4,5-d]pyridazine** is presented in Table 1. It is important to note that much of the available data is predicted and experimental validation is limited in the public domain.

Table 1: Physicochemical Properties of **4,7-dichloro-1H-imidazo[4,5-d]pyridazine**

Property	Value	Source
Molecular Formula	C ₅ H ₂ Cl ₂ N ₄	[4][5][6]
Molecular Weight	189.00 g/mol	[5]
Monoisotopic Mass	187.96565 Da	[4]
Predicted XlogP	1.3	[4][7]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
pKa	Not available	


Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **4,7-dichloro-1H-imidazo[4,5-d]pyridazine** is not readily available in the searched literature, general synthetic routes for related imidazopyridazine derivatives provide a likely pathway.

General Synthetic Approach

The synthesis of the imidazo[4,5-d]pyridazine core typically involves the condensation of a substituted diamine with a suitable cyclizing agent. For **4,7-dichloro-1H-imidazo[4,5-**

d]pyridazine, a plausible synthetic route would start from a dichlorinated diaminopyridazine precursor. The general workflow can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for imidazo[4,5-d]pyridazines.

Characterization Methods

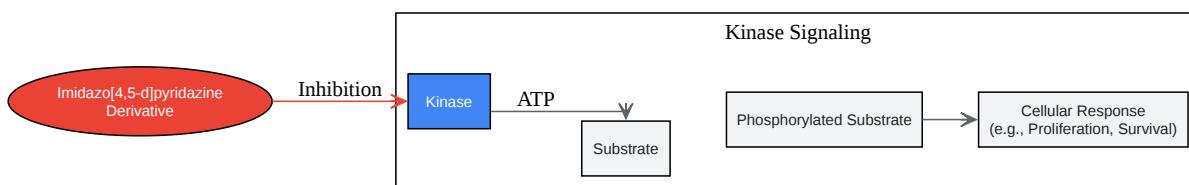
The characterization of **4,7-dichloro-1H-imidazo[4,5-d]pyridazine** would rely on standard analytical techniques to confirm its structure and purity.

¹H and ¹³C NMR are fundamental for structural elucidation. While specific spectra for the target compound are not available, data for related pyridazine and imidazopyridine derivatives can provide expected chemical shift regions.[8][9][10] For **4,7-dichloro-1H-imidazo[4,5-d]pyridazine**, one would expect to observe a signal for the imidazole proton in the ¹H NMR spectrum and distinct signals for the carbon atoms of the fused ring system in the ¹³C NMR spectrum.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **4,7-dichloro-1H-imidazo[4,5-d]pyridazine**, the expected molecular ion peaks would correspond to its isotopic distribution due to the presence of two chlorine atoms.[4][11]

IR spectroscopy would provide information about the functional groups present in the molecule. Characteristic peaks for N-H stretching of the imidazole ring and C=N and C=C stretching of the heterocyclic rings would be expected.[12][13]

Potential Biological Significance and Signaling Pathways


While the specific biological targets and signaling pathways modulated by **4,7-dichloro-1H-imidazo[4,5-d]pyridazine** are not yet elucidated, the broader class of imidazopyridazine derivatives has shown significant activity in various biological systems. This suggests that **4,7-dichloro-1H-imidazo[4,5-d]pyridazine** may exhibit similar biological properties.

dichloro-1H-imidazo[4,5-d]pyridazine, as a key synthetic intermediate, is a gateway to compounds with potential therapeutic applications.

Derivatives of the imidazo[4,5-d]pyridazine scaffold have been investigated for their roles as:

- Kinase Inhibitors: Many imidazopyridazine-based compounds have been developed as inhibitors of various kinases, which are crucial regulators of cell signaling. Pathways such as the PI3K/mTOR pathway, which is often dysregulated in cancer and fibrotic diseases, have been targeted by such inhibitors.[14]
- Antiviral Agents: Some imidazo[4,5-d]pyridazine nucleosides have been shown to modulate the activity of viral enzymes, such as helicases, suggesting a potential for the development of antiviral drugs.[3][15]
- Anticancer Agents: The structural similarity to purines makes these compounds candidates for interfering with nucleic acid metabolism and other cellular processes critical for cancer cell proliferation.[2]

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates. This inhibition can disrupt signaling cascades that are essential for cell growth, proliferation, and survival.

[Click to download full resolution via product page](#)

Caption: General mechanism of kinase inhibition by small molecules.

Conclusion

4,7-dichloro-1H-imidazo[4,5-d]pyridazine is a foundational molecule for the synthesis of a wide array of biologically active compounds. While a comprehensive experimental dataset of its physicochemical properties is not yet publicly available, its predicted characteristics and the known activities of its derivatives highlight its importance in medicinal chemistry. Further experimental investigation into the properties and biological activities of this compound is warranted to fully unlock its potential in the development of novel therapeutics. This guide serves as a summary of the current knowledge and a starting point for future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. "Synthesis of 4, 7-disubstituted derivatives of imidazo-[4,5-d]-pyridaz" by William Seese [digitalrepository.unm.edu]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of imidazo[4,5-d]pyridazine nucleosides as modulators of unwinding reaction mediated by West Nile virus nucleoside triphosphatase/helicase: evidence for activity on the level of substrate and/or enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4,7-dichloro-1h-imidazo[4,5-d]pyridazine (C5H2Cl2N4) [pubchemlite.lcsb.uni.lu]
- 5. 4,7-Dichloro-1H-imidazo[4,5-d]pyridazine [myskinrecipes.com]
- 6. 4,7-Dichloro-1H-imidazo[4,5-d]pyridazine | CAS 17998-43-5 | Accela ChemBio | 製品詳細 [tci-chemical-trading.com]
- 7. PubChemLite - 4,7-dichloro-1-methyl-1h-imidazo[4,5-d]pyridazine (C6H4Cl2N4) [pubchemlite.lcsb.uni.lu]
- 8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of Imidazo[4,5-d]Pyridazine Nucleosides as Modulators of Unwinding Reaction Mediated by West Nile Virus Nucleoside Triphosphatase/Helicase: Evidence for Activity on the Level of Substrate and/or Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182131#physicochemical-properties-of-4-7-dichloro-1h-imidazo-4-5-d-pyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com